![molecular formula C12H11NOS B2794549 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one CAS No. 852706-14-0](/img/structure/B2794549.png)
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is an organic compound that features a thiophene ring substituted with an aminophenyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with acetyl chloride under controlled conditions to form the desired product . Another method includes the use of high-acidity ionic liquid catalysts to facilitate the reaction between 2-aminophenylthiophene and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or marker in biological studies, particularly in the detection of specific biomolecules.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoacetophenone: Similar in structure but lacks the thiophene ring.
2-Aminothiophenol: Contains the thiophene ring but lacks the ethanone moiety.
1-(Thiophen-2-yl)ethan-1-one: Similar but lacks the aminophenyl group.
Uniqueness
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is unique due to the combination of the aminophenyl group, thiophene ring, and ethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
IUPAC Name |
1-[5-(2-aminophenyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBCJISDUPJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)
![N-[(4-chlorophenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2794468.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)
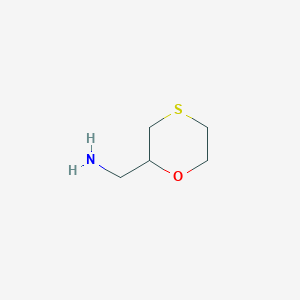
![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)
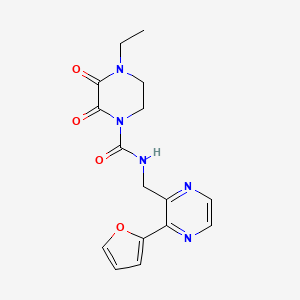
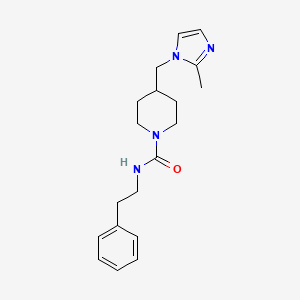
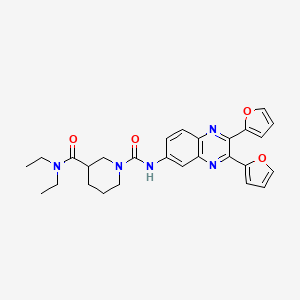
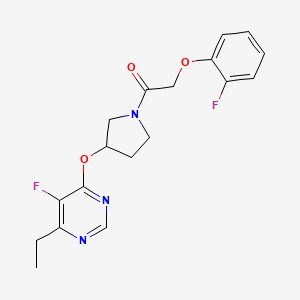
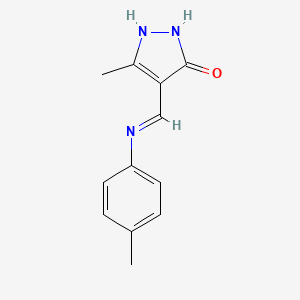
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2794485.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2794487.png)
![4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2794489.png)
